molecular formula C26H20ClN3O3S B11508026 N-[(2E)-3-(2-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-en-1-yl]-2-methyl-3-nitrobenzamide

N-[(2E)-3-(2-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-en-1-yl]-2-methyl-3-nitrobenzamide

Cat. No.: B11508026
M. Wt: 490.0 g/mol
InChI Key: OLIWILSZVMGSRL-XSFVSMFZSA-N
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Description

N-[(2E)-3-(2-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-en-1-yl]-2-methyl-3-nitrobenzamide is a complex organic compound that features a combination of aromatic rings, a thiazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-3-(2-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-en-1-yl]-2-methyl-3-nitrobenzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Aldol Condensation: The thiazole derivative is then subjected to an aldol condensation with an appropriate aldehyde to form the enone.

    Amidation: The enone is then reacted with 2-methyl-3-nitrobenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the aldol condensation and amidation steps, as well as advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-3-(2-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-en-1-yl]-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Amines, thiols, base (e.g., NaOH)

    Hydrolysis: HCl or NaOH, heat

Major Products

    Reduction: Corresponding amine derivative

    Substitution: Various substituted derivatives depending on the nucleophile used

    Hydrolysis: 2-methyl-3-nitrobenzoic acid and the corresponding amine

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules like proteins and DNA.

Mechanism of Action

The mechanism of action of N-[(2E)-3-(2-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-en-1-yl]-2-methyl-3-nitrobenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to form multiple types of interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, which can modulate the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2E)-3-(2-chlorophenyl)-2-phenylprop-2-en-1-yl]-2-methyl-3-nitrobenzamide
  • N-[(2E)-3-(2-chlorophenyl)-2-(4-methoxyphenyl)prop-2-en-1-yl]-2-methyl-3-nitrobenzamide

Uniqueness

N-[(2E)-3-(2-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-en-1-yl]-2-methyl-3-nitrobenzamide is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can lead to different biological activities and applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C26H20ClN3O3S

Molecular Weight

490.0 g/mol

IUPAC Name

N-[(E)-3-(2-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enyl]-2-methyl-3-nitrobenzamide

InChI

InChI=1S/C26H20ClN3O3S/c1-17-21(11-7-13-24(17)30(32)33)25(31)28-15-20(14-19-10-5-6-12-22(19)27)26-29-23(16-34-26)18-8-3-2-4-9-18/h2-14,16H,15H2,1H3,(H,28,31)/b20-14+

InChI Key

OLIWILSZVMGSRL-XSFVSMFZSA-N

Isomeric SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC/C(=C\C2=CC=CC=C2Cl)/C3=NC(=CS3)C4=CC=CC=C4

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC(=CC2=CC=CC=C2Cl)C3=NC(=CS3)C4=CC=CC=C4

Origin of Product

United States

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